

1-Bromo-4-(trifluoromethyl)benzene-d4

molecular weight and formula

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Compound of Interest

Compound Name:	1-Bromo-4-(trifluoromethyl)benzene-d4
Cat. No.:	B12404307

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In-Depth Technical Guide: 1-Bromo-4-(trifluoromethyl)benzene-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the deuterated compound **1-Bromo-4-(trifluoromethyl)benzene-d4**, focusing on its molecular properties and its application as an internal standard in quantitative analysis.

Core Compound Properties

1-Bromo-4-(trifluoromethyl)benzene-d4 is the deuterium-labeled form of 1-Bromo-4-(trifluoromethyl)benzene.[1][2] In this molecule, the four hydrogen atoms on the benzene ring have been replaced by deuterium atoms. This isotopic substitution is critical for its use as a tracer and an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR) or mass spectrometry (GC-MS or LC-MS).[2] The non-deuterated parent compound has a molecular weight of 225.01 g/mol and the chemical formula $C_7H_4BrF_3$.[3][4][5]

The key quantitative data for the deuterated compound are summarized below.

Property	Value	Reference
Molecular Formula	C ₇ D ₄ BrF ₃	[1] [2] [6]
Molecular Weight	229.03 g/mol	[1] [2]
CAS Number	1219799-09-3	[1] [2] [6]
Appearance	Colorless to light yellow liquid	[2] [6]

Application in Quantitative Analysis: Experimental Protocol

Deuterated compounds are invaluable in pharmacokinetics and metabolic studies.[\[1\]](#) The primary application for **1-Bromo-4-(trifluoromethyl)benzene-d4** is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) workflows.

Objective: To accurately quantify a non-deuterated analyte in a complex matrix (e.g., plasma) using **1-Bromo-4-(trifluoromethyl)benzene-d4** as an internal standard.

Methodology: Sample Preparation and LC-MS Analysis

- Preparation of Standard Solutions:
 - Prepare a stock solution of the non-deuterated analyte and the internal standard (**1-Bromo-4-(trifluoromethyl)benzene-d4**) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
 - Create a series of calibration standards by spiking a blank matrix (e.g., plasma) with known concentrations of the analyte.
 - Add a fixed concentration of the internal standard to each calibration standard and to the unknown samples (QCs).
- Sample Extraction (Protein Precipitation):

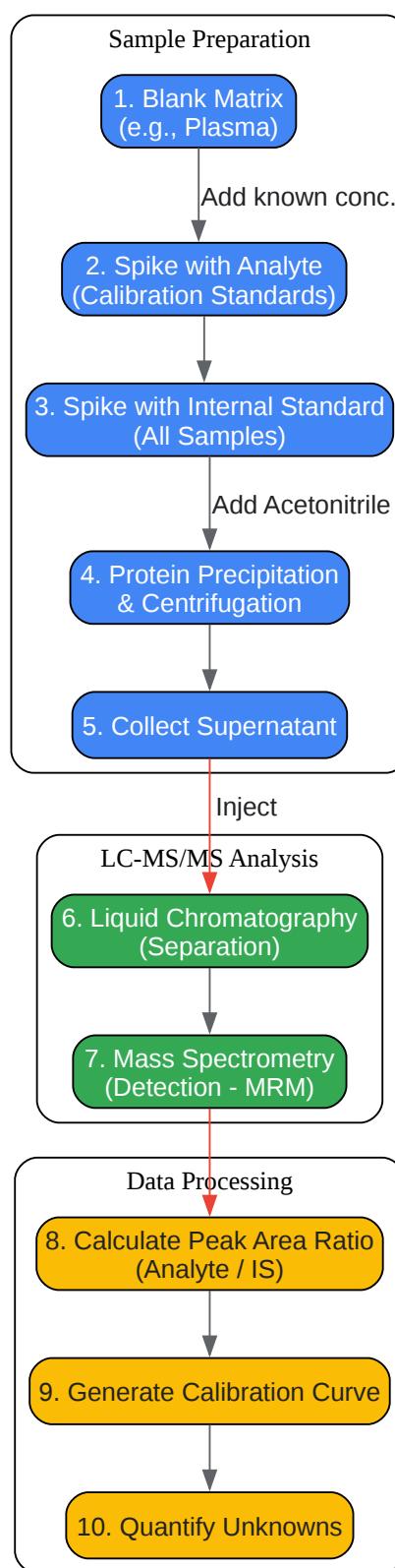
- To 50 µL of each sample (calibrator or QC), add 150 µL of the internal standard spiking solution prepared in acetonitrile.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new vial for LC-MS analysis.

- LC-MS/MS Analysis:
 - Chromatography: Use a C18 reverse-phase column with a gradient elution of water (A) and acetonitrile (B), both containing 0.1% formic acid.
 - Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
 - Monitor the specific precursor-to-product ion transition for the analyte.
 - Simultaneously, monitor the specific precursor-to-product ion transition for the deuterated internal standard. The mass shift due to the four deuterium atoms allows the instrument to distinguish between the analyte and the IS.

- Quantification:
 - Calculate the peak area ratio of the analyte to the internal standard for each sample.
 - Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Visualization

The following diagram illustrates the typical workflow for using a deuterated internal standard in a quantitative LC-MS experiment.

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Workflow for Quantitative Analysis using an Internal Standard.

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